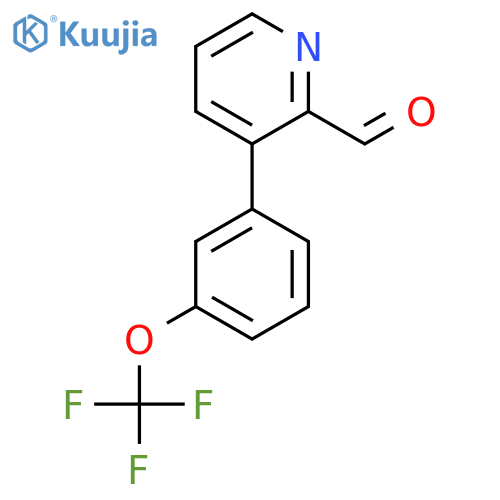Cas no 1261883-60-6 (3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde)

1261883-60-6 structure
商品名:3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde
CAS番号:1261883-60-6
MF:C13H8F3NO2
メガワット:267.203333854675
CID:4987021
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde
-
- インチ: 1S/C13H8F3NO2/c14-13(15,16)19-10-4-1-3-9(7-10)11-5-2-6-17-12(11)8-18/h1-8H
- InChIKey: BSIHMLKSWXXNCJ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)C1=CC=CN=C1C=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 39.2
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003431-1g |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde |
1261883-60-6 | 97% | 1g |
1,504.90 USD | 2021-07-04 | |
| Alichem | A013003431-500mg |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde |
1261883-60-6 | 97% | 500mg |
790.55 USD | 2021-07-04 | |
| Alichem | A013003431-250mg |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde |
1261883-60-6 | 97% | 250mg |
494.40 USD | 2021-07-04 |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
1261883-60-6 (3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
